molecular formula C9H11NO4 B13064580 dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate

dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate

Cat. No.: B13064580
M. Wt: 197.19 g/mol
InChI Key: CFDUMJSAFOHNMU-UHFFFAOYSA-N
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Description

Dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate is a chemical compound with the molecular formula C9H11NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrrole-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the dimethyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid, while reduction can produce alcohol derivatives .

Scientific Research Applications

Dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
  • 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
  • 2,4-Dimethylpyrrole

Uniqueness: Dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate

InChI

InChI=1S/C9H11NO4/c1-5-4-10-7(9(12)14-3)6(5)8(11)13-2/h4,10H,1-3H3

InChI Key

CFDUMJSAFOHNMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1C(=O)OC)C(=O)OC

Origin of Product

United States

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